Mal-L-Dap(Boc)-OPfp, chemically known as N-alpha-maleimido-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid pentafluorophenolate, is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs). This compound is notable for enhancing the stability of drug conjugates through neighboring-group assistance from the diaminopropionic acid moiety. Its ability to form stable linkages with thiol groups makes it a valuable tool in bioconjugation chemistry, particularly in targeted cancer therapies .
The synthesis of Mal-L-Dap(Boc)-OPfp typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains while minimizing side reactions. The process includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups to prevent unwanted reactions during synthesis.
The molecular structure of Mal-L-Dap(Boc)-OPfp features a maleimide group attached to a diaminopropionic acid backbone with a Boc protecting group and a pentafluorophenolate moiety. This structure enhances its reactivity towards thiols while maintaining stability during storage and handling.
Mal-L-Dap(Boc)-OPfp primarily participates in thiol-Michael addition reactions, where it reacts with thiol-containing biomolecules such as antibodies or peptides. This reaction forms stable thiosuccinimide linkages, which are crucial for the efficacy of ADCs.
The mechanism by which Mal-L-Dap(Boc)-OPfp functions involves its reaction with thiol groups on target biomolecules. Upon conjugation, the resulting thiosuccinimide linkages provide a stable attachment that allows for effective targeting of cancer cells.
Mal-L-Dap(Boc)-OPfp is primarily employed in:
Maleimide chemistry has anchored bioconjugation strategies since the 1970s due to its exceptional thiol specificity and rapid reaction kinetics under physiological conditions (pH 6.5–7.5). Early antibody-drug conjugates like brentuximab vedotin (Adcetris®) and trastuzumab emtansine (Kadcyla®) relied on conventional maleimide-thiol linkages, which form reversible thiosuccinimide rings susceptible to retro-Michael reactions and thiol exchange in vivo [1] [5]. This inherent instability manifested in premature payload release, reduced therapeutic efficacy, and off-target toxicity—critical limitations in first-generation ADCs.
Research between 2010–2020 revealed the thiosuccinimide linkage undergoes three competing pathways:
While hydrolysis improves stability, its spontaneous rate (t~1/2~ ≈ 1–2 days) is incompatible with the pharmacokinetic profiles of most biologics. This spurred innovation in self-hydrolyzing maleimides, where strategic molecular modifications accelerate ring opening. The foundational breakthrough emerged in 2014 with Lyon et al.'s design of maleimides featuring proximal amines that catalytically hydrolyze the succinimide ring, achieving near-complete stabilization within hours post-conjugation [1] [3].
Table 1: Evolution of Maleimide Crosslinker Technology
Generation | Timeframe | Representative Linker | Key Limitation |
---|---|---|---|
First | 2000–2010 | N-Ethylmaleimide (NEM) | High reversibility (retro-Michael reactions) |
Second | 2010–2018 | SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Slow spontaneous hydrolysis (days) |
Third | 2014–present | Self-hydrolyzing maleimides (e.g., Mal-L-Dap(Boc)-OPfp) | Controlled stabilization via engineered hydrolysis |
Diaminopropionic acid (Dap) serves as the structural core of Mal-L-Dap(Boc)-OPfp, enabling two critical functions: spatial separation of reactive groups and intramolecular catalysis of succinimide hydrolysis. The L-configuration of Dap ensures optimal steric orientation for both processes, while the tert-butoxycarbonyl (Boc) group temporarily masks the β-amine functionality during synthesis and initial conjugation [3] [6].
The stabilization mechanism proceeds via a defined three-step pathway:
This process converts the reversible thioether bond into an irreversible succinic acid thioether linkage within 2–4 hours under physiological conditions—a 12-fold acceleration over spontaneous hydrolysis. Crucially, the reaction occurs site-specifically without cross-reactivity toward other amino acid residues [6]. The Boc-protection strategy permits temporal control over stabilization: conjugation proceeds without competitive amine reactivity, while deprotection is initiated only when the conjugate is purified and ready for stabilization.
Table 2: Hydrolysis Kinetics of Maleimide Conjugates with Dap-Based Linkers
Linker Structure | Time to 50% Hydrolysis (h) | Stabilized Product | Application Impact |
---|---|---|---|
Conventional maleimide | 24–48 | Partially hydrolyzed thiosuccinimide | Variable in vivo payload release |
Mal-L-Dap(Boc)-OH | 1.5 | Maleamic acid derivative | Consistent drug-antibody ratio (DAR) in circulation |
Mal-L-Dap(Boc)-OPfp | 1.8 | Maleamic acid derivative | Combines rapid stabilization with efficient amine coupling |
Pentafluorophenyl (Pfp) esters constitute the carboxyl-activating group in Mal-L-Dap(Boc)-OPfp, engineered to overcome the hydrolysis limitations of N-hydroxysuccinimide (NHS) esters in aqueous conjugation. The electron-withdrawing pentafluorophenyl group significantly reduces the electrophilicity of the carbonyl carbon, diminishing its susceptibility to nucleophilic attack by water while maintaining reactivity toward primary amines [3] [6]. This property emerges from:
Comparative studies demonstrate Pfp esters exhibit hydrolysis half-lives (t~1/2~) of 15–30 minutes at pH 7.4—approximately 5-fold longer than NHS esters—allowing efficient amine coupling even with poorly soluble payloads or at low reactant concentrations [6]. When integrated into the Mal-L-Dap(Boc)-OPfp architecture, the Pfp ester enables sequential conjugation workflows:
This sequence prevents maleimide degradation during payload coupling—a common issue when using amine-reactive maleimides like NHS esters. The synthetic versatility is evidenced in Iris Biotech's MAA1080 (Mal-L-Dap(Boc)-OPfp), which delivers a 5-atom spacer between conjugation partners while maintaining >90% active ester stability after 1 hour in aqueous buffer [3].
Table 3: Reaction Kinetics of Carboxyl-Reactive Esters in Aqueous Buffer (pH 7.4)
Active Ester | Aminolysis Half-Life (min) | Hydrolysis Half-Life (min) | Relative Coupling Efficiency (%) |
---|---|---|---|
N-Hydroxysuccinimide (NHS) | 3–5 | 5–10 | 60–75 |
Sulfo-NHS | 2–4 | 3–7 | 50–65 |
Pentafluorophenyl (Pfp) | 8–12 | 15–30 | 85–95 |
4-Nitrophenyl | 12–18 | 20–40 | 75–85 |
The molecular synergy within Mal-L-Dap(Boc)-OPfp—combining hydrolytically stable Pfp-based conjugation, rapid maleimide-thiol coupling, and intramolecularly catalyzed stabilization—positions it as a critical tool for next-generation bioconjugates. Current research explores applications beyond ADCs, including peptide-drug conjugates, targeted imaging probes, and stabilized enzyme complexes requiring prolonged in vivo circulation.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4